



Analysis of Endothall in Drinking Water: An Application of EPA Method 548.1

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the determination of **endothall** in drinking water samples, adhering to the guidelines outlined in EPA Method 548.1. **Endothall** is a herbicide and defoliant, and its presence in drinking water is regulated to ensure public safety. This method employs solid-phase extraction (SPE) followed by gas chromatography (GC) with either a mass spectrometry (MS) or a flame ionization detector (FID) for the quantification of **endothall**.

Principle of the Method

EPA Method 548.1 is a robust analytical procedure for the determination of **endothall** in drinking water.[1][2] The method involves the extraction of **endothall** from a water sample using a tertiary amine anion exchange solid-phase extraction (SPE) cartridge. The retained **endothall** is then eluted with acidic methanol. To facilitate its analysis by gas chromatography, the non-volatile **endothall** is converted to its volatile dimethyl ester derivative through a methylation reaction. This derivatization is achieved by heating the acidic methanol eluate. The resulting **endothall** dimethyl ester is then partitioned into methylene chloride, concentrated, and analyzed by GC/MS or GC/FID.[3][4]

Quantitative Data Summary

The performance of EPA Method 548.1 is characterized by its Method Detection Limit (MDL) and the recovery of the analyte from spiked water samples.



Table 1: Method Detection Limits (MDL) for **Endothall**[5]

Instrumentation	MDL (μg/L)
GC/MS	1.79
GC/FID	0.7

Table 2: Analyte Recovery in Reagent Water[6]

Replicate	Spiked Concentration (µg/mL)	Measured Concentration (μg/mL)	Recovery (%)
Sample #1	50.0	47.6	95.2
Sample #2	50.0	49.3	98.6
Sample #3	50.0	48.0	96.0
Average	96.6		
Standard Deviation	1.7	_	

Table 3: Analyte Recovery at the Reporting Limit (RL)[6]

Replicate	Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
RL Sample #1	5.0	5.18	103.6
RL Sample #2	5.0	5.55	111.0
Average	107.3		

Experimental Protocols

Below are the detailed protocols for the key stages of the analysis as per EPA Method 548.1.



Sample Collection and Preservation

- Sample Collection: Collect grab samples in clean, amber glass containers with Teflon-lined screw caps.[2] Do not pre-rinse the bottles with the sample.
- Dechlorination: If the water sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample to the collection bottle before sampling.[3]
- Preservation: After collection, cool the samples to 4°C and protect them from light.[3]
- Holding Time: Samples must be extracted within 7 days of collection, and the extracts must be analyzed within 14 days of extraction.[3]

Solid-Phase Extraction (SPE)

- Cartridge Conditioning:
 - Attach a tertiary amine anion exchange SPE cartridge to a vacuum manifold.
 - Rinse the cartridge sequentially with methylene chloride, methanol, and deionized water.
 - Condition the cartridge with 1N Sodium Hydroxide (NaOH) followed by deionized water.
 Do not allow the cartridge to go dry during conditioning.
- Sample Loading:
 - Measure a 100 mL aliquot of the water sample.
 - Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- Cartridge Rinsing and Drying:
 - After the entire sample has passed through, rinse the cartridge with methanol.
 - Dry the cartridge by drawing air through it for a minimum of 5 minutes.
- Elution:
 - Elute the retained endothall from the cartridge with 8 mL of 10% sulfuric acid in methanol.



 Follow with an elution of 6 mL of methylene chloride. Collect both eluates in the same container.

Derivatization (Methylation)

- To the collected eluate, add a small volume of methylene chloride to act as a co-solvent.
- Heat the vial at 50°C for 30 minutes to facilitate the formation of the dimethyl ester of endothall.[1]
- After cooling, add salted reagent water to the reaction mixture.
- Partition the **endothall** dimethyl ester into methylene chloride by shaking the mixture.
- · Collect the methylene chloride layer.

Extract Concentration

• Concentrate the methylene chloride extract to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., SuperVap Concentrator with a pre-heat temperature of 40°C).

Gas Chromatography (GC) Analysis

The concentrated extract is then analyzed by either GC/MS or GC/FID.

Table 4: GC/MS Operating Conditions[5]



Parameter	Condition
Column	DB-5 fused silica capillary, 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injector Temperature	200°C
MS Inlet Temperature	200°C
Oven Program	Hold at 80°C for 5 minutes, then ramp to 260°C at 10°C/min, hold for 10 minutes
Carrier Gas	Helium

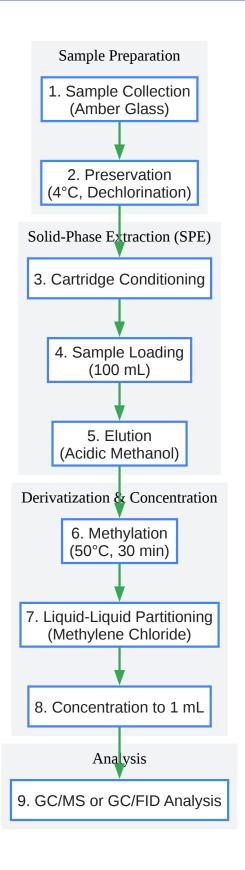
Table 5: GC/FID Operating Conditions[5]

Parameter	Condition
Primary Column	RTX Volatiles, 30 m x 0.53 mm ID, 2.0 μ m film thickness
Confirmation Column	DB-5, 30 m x 0.32 mm ID, 0.25 μm film thickness
Injector Temperature	200°C
Detector Temperature	280°C
Oven Program	(To be optimized for the specific column and instrument)
Carrier Gas	Helium or Hydrogen

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical procedure.

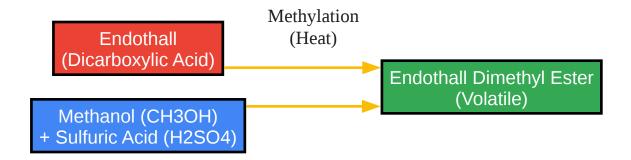




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Caption: Experimental workflow for EPA Method 548.1.





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Caption: Derivatization of **Endothall** to its dimethyl ester.

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